molecular formula C9H8BrNO B1286416 7-bromo-2,3-dihydroquinolin-4(1H)-one CAS No. 114417-34-4

7-bromo-2,3-dihydroquinolin-4(1H)-one

Cat. No. B1286416
CAS RN: 114417-34-4
M. Wt: 226.07 g/mol
InChI Key: MZRDGUADMZHLRW-UHFFFAOYSA-N
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Description

The compound 7-bromo-2,3-dihydroquinolin-4(1H)-one is a brominated derivative of the quinolinone family, which is a class of compounds known for their diverse biological activities. The presence of a bromine atom at the 7th position of the quinolinone ring system is a common structural motif in several compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of brominated quinolinones can be achieved through various methods. For instance, the synthesis of 7-bromoquinolin-8-ol involves the bromination of an 8-hydroxyquinoline derivative, which results in the introduction of a bromine atom at the 7-position . Another example is the synthesis of 7-bromo-1,4-dihydroquinoline-2-carboxylic acid, which starts from 2,6-dibromo-4-nitroaniline and employs a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Additionally, the intramolecular cyclization of 2-aminochalcones catalyzed by a quaternary ammonium bromide has been described as a convenient method for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones .

Molecular Structure Analysis

The molecular structure of brominated quinolinones has been studied using various analytical techniques. For example, the structure of 7-bromoquinolin-8-ol was established through structure analysis, revealing intermolecular and weak intramolecular O-H...N hydrogen bonds that cause the molecules to pack as hydrogen-bonded dimers in the solid state . Similarly, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, showing that the crystal packing was stabilized by hydrogen bonds and π-stacking interactions10.

Chemical Reactions Analysis

Brominated quinolinones can undergo a variety of chemical reactions. For instance, 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one undergoes thermal rearrangement into quinazolin-2-aldehyde and further oxidation and hydrolysis reactions . Moreover, the same compound can rearrange into a 3-amino-2-quinolone derivative when heated with manganese(III) acetate in acetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolinones have been explored through photophysical and electrochemical studies. A series of novel 2,3-dihydroquinazolin-4(1H)-ones were characterized by various spectroscopic methods, and their optical and electrochemical properties were investigated, revealing insights into their quantum yield and solvent effects . Additionally, the photolabile nature of brominated hydroxyquinoline has been studied, showing its potential as a photolabile protecting group with sensitivity to multiphoton excitation .

Scientific Research Applications

Chemical Synthesis and Structural Studies

7-Bromo-2,3-dihydroquinolin-4(1H)-one and its derivatives have been extensively studied in the context of chemical synthesis. For instance, the regio- and stereoselective α-halogenation of 2-aryl-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-ones has been achieved, leading to the formation of 2-aryl-3-bromo derivatives. These reactions are known for their regioselectivity and stereoselectivity, providing insight into the structural properties of these compounds (Mphahlele et al., 2001).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of 7-bromo-2,3-dihydroquinolin-4(1H)-one derivatives have also been a subject of study. Research on novel pyrazol-4-yl-2,3-dihydroquinazolin-4(1H)-ones has provided valuable insights into their optical and electrochemical characteristics, including absorption, fluorescence spectroscopy, and cyclic voltammetry measurements. These studies are crucial for understanding the potential applications of these compounds in various scientific fields (Kamble et al., 2017).

Catalytic Synthesis

The catalytic synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives has been an area of focus. For instance, the use of silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of these derivatives demonstrates the importance of finding efficient and sustainable methods in organic synthesis. This approach highlights the ongoing efforts to develop more environmentally friendly and cost-effective synthetic routes (Niknam et al., 2011).

Potential Biological Significance

The potential biological and pharmacological significance of 2,3-dihydroquinolin-4(1H)-one derivatives has also been explored. Studies like those on enantiomerically pure benzothiazines, used as templates for making a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, underline the potential therapeutic applications of these compounds in medicinal chemistry (Harmata & Hong, 2007).

properties

IUPAC Name

7-bromo-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDGUADMZHLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561052
Record name 7-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2,3-dihydroquinolin-4(1H)-one

CAS RN

114417-34-4
Record name 7-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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